molecular formula C21H23FN6O2 B2690642 [4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(oxolan-3-yl)methanone CAS No. 2380190-27-0

[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(oxolan-3-yl)methanone

Cat. No. B2690642
CAS RN: 2380190-27-0
M. Wt: 410.453
InChI Key: WXNXJVSXVNNTLT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorophenyl group, a triazolopyridazine group, a diazepanyl group, and an oxolanyl methanone group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and triazolopyridazine groups would likely contribute to the compound’s aromaticity, while the diazepanyl and oxolanyl methanone groups could add steric bulk .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing fluorophenyl group and the electron-donating diazepanyl and oxolanyl methanone groups. The compound could potentially undergo a variety of reactions, including nucleophilic substitutions and additions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would likely be influenced by its functional groups. For example, the fluorophenyl group could increase the compound’s lipophilicity, while the diazepanyl and oxolanyl methanone groups could contribute to its solubility .

Future Directions

The compound’s unique structure and potential biological activity make it an interesting subject for future research. Studies could focus on synthesizing the compound, characterizing its physical and chemical properties, and investigating its biological activity .

properties

IUPAC Name

[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O2/c22-17-4-1-3-15(13-17)20-24-23-18-5-6-19(25-28(18)20)26-8-2-9-27(11-10-26)21(29)16-7-12-30-14-16/h1,3-6,13,16H,2,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNXJVSXVNNTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CCOC2)C3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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